N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide
Description
N'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide (Molecular Formula: C₁₀H₂₁N₃O) is an amidoxime derivative characterized by a hydroxyamidine functional group (-NH-C(=NOH)-) linked to a butyl chain substituted with a 4-methylpiperidin-1-yl moiety. Its structural features include:
Properties
IUPAC Name |
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUDAIUIUQFXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CCC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide typically involves the reaction of 4-(4-methylpiperidin-1-yl)butan-1-amine with hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling and storage .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: Used as a versatile small molecule scaffold in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the amidoxime family, which includes derivatives with varied substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties: The 4-methylpiperidin-1-yl group in the target compound contributes to a lower molecular weight (199.29 g/mol) compared to the benzylsulfanyl analog (223.31 g/mol) . The cyclic amine substituent enhances hydrophilicity and may improve solubility in polar solvents relative to the hydrophobic benzylsulfanyl group.
Collision Cross Section (CCS) :
- The target compound’s predicted CCS (148.0 Ų) reflects its compact structure compared to bulkier analogs. The absence of CCS data for other compounds limits direct comparisons but suggests that substituent bulk (e.g., benzylsulfanyl) would increase CCS .
Functional Group Implications: Amidoximes (-NH-C(=NOH)-) are redox-active and may act as nitric oxide (NO) donors or metal chelators. The 4-methylpiperidin-1-yl group’s basicity (pKa ~8–10) could influence protonation states under physiological conditions, altering bioavailability .
Biological Activity
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide is a chemical compound characterized by the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol. This compound has gained attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound features a hydroxylamine functional group attached to a butanimidamide backbone, with a piperidine ring containing a methyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 4-(4-methylpiperidin-1-yl)butan-1-amine with hydroxylamine. Various chemical reactions can be conducted with this compound, including:
- Oxidation : Can yield oximes or nitriles.
- Reduction : May convert into amines or other reduced forms.
- Substitution : Capable of undergoing substitution reactions with different functional groups.
Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
This compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The precise mechanisms depend on the biological context in which the compound is applied.
Therapeutic Applications
Research indicates that this compound may have therapeutic potential, particularly in the following areas:
-
Analgesic Properties : Similar compounds have shown efficacy in pain management, suggesting that this compound could also exhibit analgesic effects.
Compound ED50 (mg/kg) Model Example A 0.54 Hot Plate Example B 0.021 Anti-writhing
This table highlights the effectiveness of related compounds, indicating potential pathways for further investigation into the analgesic properties of N'-hydroxy derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Pain Management Studies : Research has identified novel scaffolds similar to this compound that demonstrate significant analgesic effects through mechanisms involving opioid receptors .
- Biological Interactions : Investigations into its interactions with biomolecules suggest that this compound may influence various signaling pathways, which could be leveraged for therapeutic purposes.
- Potential Side Effects : While exploring its medicinal applications, it is crucial to consider potential side effects associated with prolonged use, similar to those observed with traditional opioid analgesics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
